REACTION_CXSMILES
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C(O[C:4](=[O:16])[CH2:5][NH:6][CH2:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[NH2:15])C.[N+]([O-])(O)=O.C[C:22]1C=C(C)N(C(N)=N)[N:23]=1>C(O)C>[CH3:14][C:13]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:8]=1[CH2:7][N:6]1[CH2:5][C:4](=[O:16])[NH:23][C:22]1=[N:15]2 |f:1.2|
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Name
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|
Quantity
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1.097 g
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Type
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reactant
|
Smiles
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C(C)OC(CNCC1=C(C=CC=C1C)N)=O
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Name
|
|
Quantity
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0.993 g
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Type
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reactant
|
Smiles
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[N+](=O)(O)[O-].CC1=NN(C(=C1)C)C(=N)N
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 64 hours
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Duration
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64 h
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Type
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FILTRATION
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Details
|
The mixture then was filtered
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Type
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WASH
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Details
|
the product washed with hot ethanol
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C2CN3C(=NC2=CC=C1)NC(C3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.61 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |